5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalytic Applications
Research in the field of organometallic chemistry has led to the development of novel multidentate N-heterocyclic biscarbene compounds and their silver(I) complex derivatives, demonstrating the utility of such compounds in catalysis and material science (Caballero et al., 2001). Similarly, benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown catalytic activity in carbon-carbon bond-forming reactions, suggesting potential applications in organic synthesis and pharmaceutical manufacturing (Akkoç et al., 2016).
Material Science and Polymer Chemistry
In material science, the synthesis and transformation of benzimidazole derivatives have been explored for the development of new materials with potential applications in electronics, photonics, and as sensors. The versatility of these compounds allows for the synthesis of a wide range of substituted benzimidazoles with varying functional groups, opening avenues for innovative material design (Vaickelionienė et al., 2012).
Advanced Functional Materials
Polyfluorenes with benzimidazole and triazole groups have been synthesized, demonstrating unique luminescent properties. These materials show promise for applications in sensory technologies, particularly in the detection of metal ions and environmental monitoring. The incorporation of the trifluoromethyl group enhances the electronic properties of these polymers, making them suitable for a variety of applications in optoelectronic devices and sensors (Du et al., 2007).
Catalysis
Ruthenium complex catalysts supported by bis(trifluoromethyl)pyrazolyl–pyridyl-based NNN ligands have been investigated for their efficiency in the transfer hydrogenation of ketones. These complexes exhibit high turnover numbers and significant catalytic activity, underscoring their potential in industrial applications for the production of chemicals and pharmaceuticals (Du et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-[5,6-dichloro-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O/c21-14-7-16-17(8-15(14)22)28(19(27-16)12-4-5-18(29)26-9-12)10-11-2-1-3-13(6-11)20(23,24)25/h1-9H,10H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIBZOCHPBQBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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